Boc-Oxyma

Catalog No.
S896267
CAS No.
1426821-11-5
M.F
C10H14N2O5
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Oxyma

CAS Number

1426821-11-5

Product Name

Boc-Oxyma

IUPAC Name

ethyl (2E)-2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3/b12-7+

InChI Key

GTIPXWMOYWXFBG-KPKJPENVSA-N

SMILES

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N

Canonical SMILES

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N

Isomeric SMILES

CCOC(=O)/C(=N/OC(=O)OC(C)(C)C)/C#N
  • Racemization-Free Coupling Agent

    A key advantage of Boc-Oxyma is its ability to form peptide bonds efficiently while minimizing racemization. This is particularly important for the synthesis of peptides with specific stereochemistry, as racemization can lead to a mixture of desired and undesired products. Studies have shown Boc-Oxyma to be effective in various coupling reactions, including esterification, thioesterification, amidation, and peptide bond formation [].

  • Solid-Phase and Solution-Phase Peptide Synthesis

    Boc-Oxyma can be employed in both solid-phase and solution-phase peptide synthesis strategies. Solid-phase synthesis is a popular technique for constructing peptides efficiently, and Boc-Oxyma's compatibility with this method makes it a versatile tool for researchers [].

In addition to peptide synthesis, recent research has explored other applications of Boc-Oxyma:

  • tert-Butoxycarbonylation of Amines: A study investigated the use of Boc-Oxyma for introducing a tert-butoxycarbonyl (Boc) protecting group onto amines and amino acid esters. This method offers a facile and efficient approach for protecting these functional groups, which are crucial steps in organic synthesis.

Boc-Oxyma, chemically known as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, is a versatile compound used primarily in organic synthesis and peptide chemistry. It belongs to the class of oximes, characterized by the functional group R1R2C=NOH, where R1 and R2 can be various substituents. Boc-Oxyma is particularly noted for its role as a coupling reagent that minimizes racemization during peptide synthesis, making it a valuable tool in the development of pharmaceuticals and biologically active compounds .

Boc-Oxyma functions as a peptide coupling reagent through its oxyma moiety. The oxyma group activates the C-terminus carboxylic acid by forming a highly reactive intermediate. This intermediate then reacts with the free amine of the incoming amino acid, leading to peptide bond formation. The key advantage of Boc-Oxyma lies in its ability to achieve this activation with minimal racemization, preserving the desired chirality (handedness) of the peptide product [].

  • Coupling Reactions: It facilitates the formation of amide bonds between amino acids and other amines, often yielding high purity products with reduced side reactions .
  • Beckmann Rearrangement: Under certain conditions, Boc-Oxyma can undergo Beckmann rearrangement to form substituted amides. This reaction is notable because it can impact the yield and purity of synthesized peptides .
  • Tert-Butoxycarbonylation: Boc-Oxyma has been utilized for the tert-butoxycarbonylation of amines and amino acid esters, providing a protective group that can be removed under mild conditions .

While Boc-Oxyma itself may not exhibit direct biological activity, its applications in peptide synthesis contribute significantly to the development of biologically active compounds. The peptides synthesized using Boc-Oxyma often demonstrate various pharmacological activities, including anti-inflammatory and anticancer properties. Its ability to maintain optical purity during synthesis is crucial for producing therapeutically relevant peptides .

Boc-Oxyma can be synthesized through several methods:

  • From Hydroxamic Acids: A common method involves reacting hydroxamic acids with Boc-Oxyma in the presence of bases like DIPEA (N,N-Diisopropylethylamine) to yield the desired product .
  • Direct Synthesis: It can also be prepared from 1,3-dimethylbarbituric acid through a reaction with sodium nitrite and potassium hydroxide .

The synthesis of Boc-Oxyma is generally straightforward and allows for scalability, making it suitable for industrial applications.

Boc-Oxyma's primary applications include:

  • Peptide Synthesis: It serves as a coupling reagent that enhances the efficiency of amide bond formation while minimizing racemization.
  • Protective Group Chemistry: Used for tert-butoxycarbonylation, it helps protect amino groups during synthetic procedures.
  • Pharmaceutical Development: Its role in synthesizing complex peptides makes it essential in drug discovery and development processes .

Studies have shown that Boc-Oxyma interacts favorably with various amino acids and amines during peptide coupling reactions. The interactions are characterized by strong hydrogen bonding and coordination with nucleophiles, which enhances the efficiency of bond formation. Spectroscopic techniques such as NMR have been employed to elucidate these interactions, confirming the stability of complexes formed between Boc-Oxyma and amino groups .

Boc-Oxyma is part of a broader class of oxime-based coupling reagents. Here are some similar compounds:

Compound NameStructure TypeKey Features
OxymaPureOximeKnown for lower racemization rates compared to traditional reagents .
COMUUronium SaltOffers higher solubility and lower epimerization risks than benzotriazole-based reagents .
HATUBenzotriazole DerivativeCommonly used but poses explosion risks; less favorable in safety profiles .
HOBtBenzotriazole DerivativeOften used in peptide synthesis but associated with higher racemization rates .

Uniqueness of Boc-Oxyma

Boc-Oxyma stands out due to its superior performance in minimizing racemization during peptide synthesis compared to traditional reagents like HATU or HOBt. Its ability to provide high yields without compromising optical purity makes it particularly valuable in pharmaceutical applications where specificity is crucial.

XLogP3

2.3

Dates

Modify: 2023-08-16

Explore Compound Types